Cyclopentyl 2,3-dimethylphenyl ketone
Overview
Description
Cyclopentyl 2,3-dimethylphenyl ketone is a chemical compound with the molecular formula C14H18O . It has a molecular weight of 202.3 .
Synthesis Analysis
A preparation method of cyclopentyl phenyl ketone includes hydrolyzing 2-cyclopentyl benzoylacetate as a raw material in basic solvents to obtain the product . The preparation method has the advantages of environment-friendly solvents, little environmental pollution, easiness in operation, high yield, short technological period, and low preparation cost .Molecular Structure Analysis
The molecular structure of Cyclopentyl 2,3-dimethylphenyl ketone is represented by the formula C14H18O . The InChI code for this compound is 1S/C14H18O/c1-10-7-8-11 (2)13 (9-10)14 (15)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3 .Scientific Research Applications
Synthesis and Catalysis
- Cyclopentyl 2,3-dimethylphenyl ketone, as a representative ketone compound, can be involved in the synthesis of dimethyl acetals through reactions with methanol using solid acid catalysts. This synthesis showcases the influence of catalysts' textural properties and molecular size of reactants on acetalization ability (Thomas, Prathapan, & Sugunan, 2005).
- The compound can participate in catalytic reactions involving aromatic carbon-hydrogen bonds and olefins, assisted by ruthenium complexes. This process demonstrates the importance of coordination of ketone oxygen atoms to ruthenium and the intervention of cyclometallation intermediates (Kakiuchi et al., 1995).
Photoreactions and Polymerization
- In green chemistry strategies, the ketone can be used in crystal-to-crystal photoreactions. This application is significant in stereospecific photodecarbonylation of crystalline ketones, particularly for creating compounds with adjacent quaternary centers (Mortko & Garcia‐Garibay, 2005).
- The compound can be involved in cyclocopolymerization processes, where it reacts with other chemicals like 1,5-hexadiene and CO to produce soluble cyclocopolymers. This highlights its potential in creating polymers with specific structural features (Borkowsky & Waymouth, 1996).
Organic Synthesis and Chiral Catalysis
- In organic synthesis, cyclopentyl 2,3-dimethylphenyl ketone could be used in the enantioselective synthesis of other complex organic compounds. For instance, it might be involved in reactions for the synthesis of β-acetamido ketones, highlighting its utility in synthesizing stereochemically complex molecules (Zare et al., 2012).
- It could also be used in chiral organopalladium-amine complex synthesis, demonstrating its potential in asymmetric catalysis and the synthesis of enantiomerically pure compounds (Li et al., 2003).
properties
IUPAC Name |
cyclopentyl-(2,3-dimethylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-10-6-5-9-13(11(10)2)14(15)12-7-3-4-8-12/h5-6,9,12H,3-4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYIDTHZDTYFHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2CCCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642564 | |
Record name | Cyclopentyl(2,3-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 2,3-dimethylphenyl ketone | |
CAS RN |
898791-48-5 | |
Record name | Cyclopentyl(2,3-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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